molecular formula C11H11FN6 B12229812 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B12229812
M. Wt: 246.24 g/mol
InChI Key: RIDKAVNMWGZXFP-UHFFFAOYSA-N
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Description

5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazine ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the azetidine intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It is used in biological studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is employed in chemical biology research to study its mechanism of action and its potential as a chemical probe.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C11H11FN6

Molecular Weight

246.24 g/mol

IUPAC Name

5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H11FN6/c12-8-3-15-11(16-4-8)17-9-6-18(7-9)10-5-13-1-2-14-10/h1-5,9H,6-7H2,(H,15,16,17)

InChI Key

RIDKAVNMWGZXFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC3=NC=C(C=N3)F

Origin of Product

United States

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